An In-depth Technical Guide to 3-Isopropylcatechol: Chemical Structure, Properties, and Biological Significance
An In-depth Technical Guide to 3-Isopropylcatechol: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Isopropylcatechol, a substituted derivative of catechol, is a molecule of growing interest in chemical and pharmacological research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed spectral data are presented in a structured format for ease of reference. Furthermore, this guide outlines experimental protocols for its synthesis, purification, and analysis, alongside methodologies for investigating its biological effects. Special emphasis is placed on its emerging role as a modulator of inflammatory signaling pathways, offering potential avenues for therapeutic development.
Chemical Structure and Identification
3-Isopropylcatechol, systematically named 3-(propan-2-yl)benzene-1,2-diol, is an organic compound characterized by a catechol ring substituted with an isopropyl group at the 3-position.[1]
Chemical Structure:
Table 1: Chemical Identifiers of 3-Isopropylcatechol
| Identifier | Value |
| IUPAC Name | 3-(propan-2-yl)benzene-1,2-diol |
| CAS Number | 2138-48-9 |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| InChI Key | XLZHGKDRKSKCAU-UHFFFAOYSA-N |
| SMILES | CC(C)C1=C(C(=CC=C1)O)O |
| Synonyms | 3-Isopropyl-1,2-benzenediol, 3-Isopropylpyrocatechol |
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of 3-Isopropylcatechol are crucial for its identification, purification, and characterization.
Table 2: Physicochemical Properties of 3-Isopropylcatechol
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 78-81 °C |
| Boiling Point | 271 °C (estimated) |
| Solubility | Soluble in methanol, ethanol, diethyl ether, and chloroform. Slightly soluble in water. |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 3-Isopropylcatechol based on the analysis of its structural features and data from analogous compounds.
Table 3: Predicted ¹H NMR Spectral Data of 3-Isopropylcatechol (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~ 6.85 | d | 1H | Ar-H | ~ 8.0 |
| ~ 6.75 | d | 1H | Ar-H | ~ 8.0 |
| ~ 6.70 | t | 1H | Ar-H | ~ 8.0 |
| ~ 5.5-6.0 | br s | 2H | Ar-OH | - |
| ~ 3.20 | sept | 1H | -CH(CH₃)₂ | ~ 7.0 |
| ~ 1.25 | d | 6H | -CH(CH₃)₂ | ~ 7.0 |
Table 4: Predicted ¹³C NMR Spectral Data of 3-Isopropylcatechol (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 143.5 | C-OH |
| ~ 141.5 | C-OH |
| ~ 128.0 | Ar-C |
| ~ 121.0 | Ar-C |
| ~ 119.5 | Ar-C |
| ~ 115.0 | Ar-C |
| ~ 27.5 | -CH(CH₃)₂ |
| ~ 23.0 | -CH(CH₃)₂ |
Table 5: Predicted IR Spectral Data of 3-Isopropylcatechol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3300 | Strong, Broad | O-H stretch (intermolecular hydrogen bonding) |
| 3050-3010 | Medium | Aromatic C-H stretch |
| 2960-2850 | Medium-Strong | Aliphatic C-H stretch (isopropyl) |
| 1600-1580 | Medium | Aromatic C=C stretch |
| 1480-1440 | Medium | Aromatic C=C stretch |
| 1250-1180 | Strong | C-O stretch (phenol) |
Table 6: Predicted Mass Spectrometry Fragmentation Data of 3-Isopropylcatechol
| m/z | Relative Intensity | Assignment |
| 152 | High | [M]⁺ (Molecular ion) |
| 137 | High | [M - CH₃]⁺ |
| 109 | Medium | [M - C₃H₇]⁺ |
Synthesis, Purification, and Analysis
Synthesis
A common method for the synthesis of 3-alkylated catechols is through the Friedel-Crafts alkylation of catechol. A representative protocol is outlined below.
Experimental Protocol: Synthesis of 3-Isopropylcatechol
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Reaction Setup: To a solution of catechol (1 equivalent) in a suitable inert solvent (e.g., nitrobenzene or a high-boiling hydrocarbon) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as phosphoric acid or aluminum chloride (0.1-0.5 equivalents).
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Addition of Alkylating Agent: While stirring, slowly add isopropanol or 2-propyl halide (1-1.2 equivalents) to the reaction mixture.
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Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: After the reaction is complete, cool the mixture to room temperature and quench by slowly adding dilute hydrochloric acid.
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Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
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Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude 3-Isopropylcatechol can be purified using standard laboratory techniques.
Experimental Protocol: Purification by Column Chromatography
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Column Preparation: Pack a silica gel column using a slurry method with a non-polar solvent system (e.g., hexane/ethyl acetate, 9:1 v/v).
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
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Elution: Elute the column with a gradient of increasing polarity (e.g., gradually increasing the proportion of ethyl acetate in hexane).
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Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified 3-Isopropylcatechol.
Analysis
The purity and identity of the synthesized 3-Isopropylcatechol can be confirmed using the following analytical methods.
Experimental Protocol: HPLC Analysis
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[2]
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[3][4]
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 270 nm.
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Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Experimental Protocol: GC-MS Analysis
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 250 °C).
-
MS Detection: Electron ionization (EI) at 70 eV.
Biological Activities and Signaling Pathways
Catechol derivatives are known for their diverse biological activities, including antioxidant and anti-inflammatory properties. 3-Isopropylcatechol, as a member of this class, is an emerging area of research.
Anti-inflammatory Activity
Studies on catechol derivatives suggest that they can exert potent anti-inflammatory effects. For instance, related compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells. This inhibition is believed to be mediated through the suppression of key inflammatory signaling pathways.
Signaling Pathway: Inhibition of NF-κB and p38 MAPK Pathways
3-Isopropylcatechol is hypothesized to inhibit the inflammatory response by targeting the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Potential Modulation of GABA-A Receptors
3-Isopropylcatechol is known to be an intermediate in the synthesis of Miltirone. Miltirone has been shown to inhibit the increase in the abundance of the mRNA for the α4 subunit of the GABAA receptor. This suggests that 3-Isopropylcatechol could be explored for its potential modulatory effects on GABA-A receptors, which are critical targets in drug development for neurological and psychiatric disorders.
Experimental Workflows
The following diagram illustrates a typical workflow for the synthesis, purification, characterization, and biological evaluation of 3-Isopropylcatechol.
Protocol for In Vitro Anti-inflammatory Assay
Experimental Protocol: Measurement of Nitric Oxide and TNF-α Production
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Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
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Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
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Treatment: Pre-treat the cells with various concentrations of 3-Isopropylcatechol for 1 hour.
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Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours.
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Nitric Oxide Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent assay.
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TNF-α Measurement: Measure the concentration of TNF-α in the cell culture supernatant using a commercial ELISA kit according to the manufacturer's instructions.
Experimental Protocol: Western Blot Analysis of NF-κB and p38 MAPK
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Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against total and phosphorylated forms of p65 (NF-κB) and p38 MAPK.
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Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
3-Isopropylcatechol is a readily synthesizable catechol derivative with significant potential for further investigation in the field of drug discovery. Its predicted anti-inflammatory properties, likely mediated through the inhibition of the NF-κB and p38 MAPK signaling pathways, make it a promising candidate for the development of novel therapeutics for inflammatory and neuroinflammatory disorders. Furthermore, its role as a precursor to a known modulator of GABA-A receptor subunit expression warrants exploration of its own direct effects on this important class of ion channels. The experimental protocols and data presented in this guide provide a solid foundation for researchers to undertake further studies to fully elucidate the pharmacological profile and therapeutic potential of 3-Isopropylcatechol. Future research should focus on in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound.
References
- 1. 3-Isopropylcatechol | C9H12O2 | CID 16498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of hydroquinone, catechol and phenol in urine using high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of Catechol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. [Determination of catechol in tobacco by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
